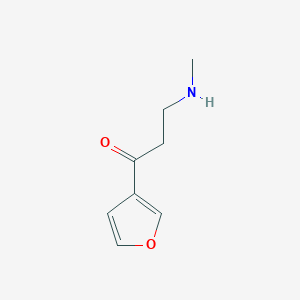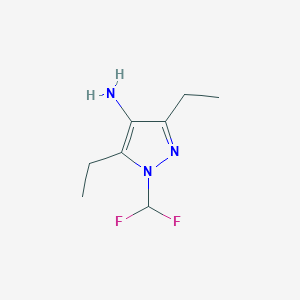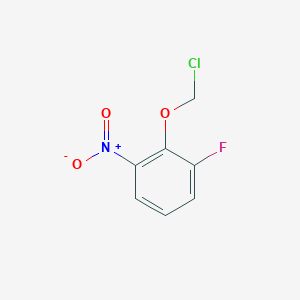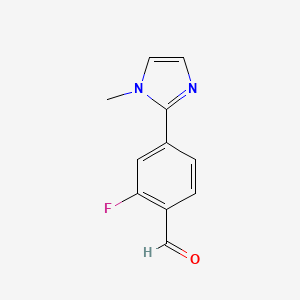
Methyl 4-cyclopropylpent-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyclopropylpent-2-ynoate: is an organic compound with the molecular formula C₉H₁₂O₂ It is a member of the ester family, characterized by the presence of a cyclopropyl group attached to a pent-2-ynoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropylpent-2-ynoate typically involves the esterification of 4-cyclopropylpent-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-cyclopropylpent-2-ynoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Alkyl halides, amines, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted esters, amides.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyclopropylpent-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-cyclopropylpent-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes, including enzyme activity and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-cyclopropylpent-4-ynoate
- Ethyl 4-cyclopropylpent-2-ynoate
- Propyl 4-cyclopropylpent-2-ynoate
Comparison: Methyl 4-cyclopropylpent-2-ynoate is unique due to its specific ester group and the position of the cyclopropyl and pent-2-ynoate moieties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For example, the methyl ester group can influence the compound’s solubility and stability, making it more suitable for certain applications compared to its ethyl or propyl analogs.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl 4-cyclopropylpent-2-ynoate |
InChI |
InChI=1S/C9H12O2/c1-7(8-4-5-8)3-6-9(10)11-2/h7-8H,4-5H2,1-2H3 |
InChI-Schlüssel |
YKXVZSPWWYHLDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC(=O)OC)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
![2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B13163951.png)








